molecular formula C12H13NO2 B2968215 Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate CAS No. 133933-33-2

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate

Cat. No.: B2968215
CAS No.: 133933-33-2
M. Wt: 203.241
InChI Key: SSCXPSFZIIOKQZ-UHFFFAOYSA-N
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Description

“Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate” is a chemical compound with the CAS Number: 1260671-23-5 . It has a molecular weight of 174.2 . It is in powder form .


Synthesis Analysis

The synthesis of propargylamines, a class of compounds to which “this compound” belongs, has been described in various studies . Propargylamines are synthesized via A3 and KA2 coupling reactions . The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 4- (2-propynyl)benzoate . The InChI Code is 1S/C11H10O2/c1-3-4-9-5-7-10 (8-6-9)11 (12)13-2/h1,5-8H,4H2,2H3 .


Chemical Reactions Analysis

The compound is a reactant used in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .


Physical And Chemical Properties Analysis

The compound has a melting point of 74-78 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

Photopolymerization

  • Nitroxide-Mediated Photopolymerization : A study explored an alkoxyamine compound with photoiniferter properties for nitroxide-mediated photopolymerization. This compound, which decomposes under UV irradiation to generate radicals, shows potential for polymerization processes (Guillaneuf et al., 2010).

Molecular Structures and Interactions

  • Hydrogen-Bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates has revealed intricate hydrogen-bonded structures in various dimensions, which has implications for understanding molecular interactions and designing new materials (Portilla et al., 2007).

Biosynthesis and Emission in Plants

  • Methyl Benzoate in Snapdragon Flowers : A significant study on snapdragon flowers showed that methyl benzoate, a volatile ester, is synthesized and emitted rhythmically, correlating with pollinator activity. This research contributes to our understanding of plant-pollinator interactions and floral scent biosynthesis (Dudareva et al., 2000).

Optical Storage and Material Science

  • Azo Polymers for Reversible Optical Storage : A study conducted on specific azo polymers, including a compound related to methyl benzoate, highlighted their potential in photoinduced birefringence, which is crucial for optical storage applications (Meng et al., 1996).

Synthesis and Characterization

  • Preparation of Potential Precursors : Research on methyl 4-(4-aminostyryl) benzoate, a related compound, focused on its potential as a precursor for Schiff base derivatives, indicating its importance in synthetic chemistry (Mohamad et al., 2017).

Mechanism of Action

The mechanism of action of propargylamines, such as “Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate”, is related to their pharmaceutical and biological properties . For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The compound’s potential applications in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs suggest promising future directions in medical and pharmaceutical research. Further studies could explore these applications in more detail.

Properties

IUPAC Name

methyl 4-[(prop-2-ynylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h1,4-7,13H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCXPSFZIIOKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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